4,5a-Dihydro-2-(hydroxymethylene)testosterone
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Overview
Description
4,5a-Dihydro-2-(hydroxymethylene)testosterone is a steroid hormone that plays a significant role in the development and maintenance of male characteristics. It is a derivative of testosterone, where the 4,5 double bond has been reduced to a single bond with an alpha-configuration at position 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5a-Dihydro-2-(hydroxymethylene)testosterone typically involves the reduction of testosterone. The enzyme 5alpha-reductase catalyzes the reduction of the C4-5 double bond of testosterone to form this compound . This reaction can be carried out in vitro using chemical reductants under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microbial or enzymatic processes to achieve the reduction of testosterone. These methods are preferred due to their specificity and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5a-Dihydro-2-(hydroxymethylene)testosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the 17beta position to a ketone.
Reduction: Further reduction can occur at different positions on the steroid backbone.
Substitution: Functional groups can be substituted at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can yield various hydroxylated derivatives .
Scientific Research Applications
4,5a-Dihydro-2-(hydroxymethylene)testosterone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for steroid analysis.
Biology: Studied for its role in androgen receptor binding and its effects on gene expression.
Medicine: Investigated for its potential therapeutic uses in conditions related to androgen deficiency.
Industry: Utilized in the production of various steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of male characteristics. The molecular targets include genes involved in protein synthesis, cell growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The precursor to 4,5a-Dihydro-2-(hydroxymethylene)testosterone.
Dihydrotestosterone (DHT): Another potent androgen derived from testosterone.
Epiandrosterone: A metabolite of DHT with weaker androgenic activity
Uniqueness
This compound is unique due to its specific configuration and potent androgenic activity. It is more potent than testosterone in binding to androgen receptors and eliciting biological responses .
Properties
CAS No. |
4033-95-8 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h11,13-16,18,21,23H,3-10H2,1-2H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
DKCLFTBKKHWBQS-YNZDMMAESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC(=CO)C(=O)C4)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CO)C(=O)C4)C |
Synonyms |
17 beta-hydroxy-2-(hydroxymethylene)-5 alpha-androstan-3-one 17-hydroxy-2-(hydroxymethylene)androstan-3-one |
Origin of Product |
United States |
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